Cas no 936940-28-2 (2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine)
2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethanamine
- 2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
- 2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
- 2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
- MFCD09034334
- 2-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-ethyla mine
- CS-0270537
- 3-(2-Pyridinyl)-1,2,4-oxadiazole-5-ethanamine
- BB 0238823
- EN300-67106
- 936940-28-2
- VS-10319
- DTXSID101252061
- AKOS004121107
- BBL031205
- 2-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethanamine dihydrochloride
- STL353522
- 2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine
- 2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine dihydrochloride
- ALBB-035211
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- MDL: MFCD09034334
- Inchi: 1S/C9H10N4O/c10-5-4-8-12-9(13-14-8)7-3-1-2-6-11-7/h1-3,6H,4-5,10H2
- InChI Key: ADSGQVPBHDUDMR-UHFFFAOYSA-N
- SMILES: O1C(CCN)=NC(C2C=CC=CN=2)=N1
Computed Properties
- Exact Mass: 190.08546096g/mol
- Monoisotopic Mass: 190.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 77.8Ų
2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM281673-10g |
2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethanamine |
936940-28-2 | 95% | 10g |
$355 | 2021-08-18 | |
| Alichem | A029191843-10g |
2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethanamine |
936940-28-2 | 95% | 10g |
$380.00 | 2023-08-31 | |
| Chemenu | CM281673-5g |
2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethanamine |
936940-28-2 | 95% | 5g |
$250 | 2024-07-19 | |
| Enamine | EN300-67106-0.05g |
2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine |
936940-28-2 | 0.05g |
$149.0 | 2023-02-13 | ||
| Enamine | EN300-67106-0.1g |
2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine |
936940-28-2 | 0.1g |
$221.0 | 2023-02-13 | ||
| Enamine | EN300-67106-0.25g |
2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine |
936940-28-2 | 0.25g |
$315.0 | 2023-02-13 | ||
| Enamine | EN300-67106-0.5g |
2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine |
936940-28-2 | 0.5g |
$501.0 | 2023-02-13 | ||
| Enamine | EN300-67106-1.0g |
2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine |
936940-28-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-67106-2.5g |
2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine |
936940-28-2 | 2.5g |
$1258.0 | 2023-02-13 | ||
| Enamine | EN300-67106-5.0g |
2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine |
936940-28-2 | 5.0g |
$1862.0 | 2023-02-13 |
2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Suppliers
2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Professional Introduction to Compound with CAS No. 936940-28-2 and Product Name: 2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
The compound identified by the CAS number 936940-28-2 and the product name 2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a pyridine moiety linked to an oxadiazole ring, which is further connected to an ethanamine group. Such a configuration not only imparts unique electronic and steric properties but also opens up possibilities for interactions with biological targets at a molecular level.
In recent years, the exploration of pyridine-based oxadiazole derivatives has been extensively studied for their pharmacological properties. The pyridine ring, known for its ability to form hydrogen bonds and coordinate with metal ions, serves as an excellent scaffold for drug design. When combined with the 1,2,4-oxadiazole moiety, which is a five-membered heterocycle characterized by its electron-withdrawing nature and aromatic stability, the resulting compound exhibits enhanced binding affinity and metabolic stability. These features make it a promising candidate for further development in medicinal chemistry.
The ethanamine group at the terminal position of the molecule introduces a basic nitrogen atom, which can participate in various interactions with acidic or polar residues on biological targets. This functional group is particularly valuable in designing molecules that require precise spatial orientation and charge distribution for optimal activity. The presence of this amine moiety also suggests potential for further derivatization, allowing chemists to fine-tune the properties of the compound for specific applications.
Recent studies have highlighted the potential of pyridine-oxadiazole hybrids as scaffolds for developing novel therapeutic agents. For instance, research has demonstrated that such compounds can exhibit inhibitory effects on various enzymes and receptors involved in inflammatory pathways, making them attractive candidates for treating conditions like arthritis and autoimmune disorders. Additionally, the structural features of these molecules have been explored in the context of anticancer therapy, where they show promise in disrupting key signaling pathways that contribute to tumor growth and progression.
The synthesis of 2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of the pyridine ring typically begins with functionalization at the 2-position, followed by coupling with the oxadiazole unit. The final step involves connecting the ethanamine group through nucleophilic substitution or other suitable reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity.
The biological evaluation of this compound has revealed intriguing results that warrant further investigation. In vitro assays have shown that it interacts with several protein targets, including kinases and transcription factors, which are critical regulators of cellular processes. Preliminary data suggest that it may modulate these targets in a way that could lead to therapeutic benefits. However, detailed pharmacokinetic studies are necessary to assess its absorption, distribution, metabolism, and excretion (ADME) properties before moving into clinical trials.
The versatility of pyridine-based oxadiazole derivatives extends beyond their use as standalone therapeutic agents. They can also serve as building blocks for more complex drug candidates by being incorporated into larger molecular frameworks. This modular approach allows medicinal chemists to leverage existing knowledge about the bioactivity of these core structures while introducing new functionalities to enhance potency and selectivity. Such strategies are particularly valuable in modern drug discovery pipelines where rapid iteration and optimization are essential.
As research continues to uncover new biological functions and mechanisms, compounds like 2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine are likely to play an increasingly important role in addressing unmet medical needs. The combination of structural features that enhance binding affinity with functional groups that allow for fine-tuning makes them ideal candidates for further development. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these promising findings into tangible therapeutic outcomes.
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